molecular formula C14H17N3O B3050739 6-Methoxy-8-(piperazin-1-YL)quinoline CAS No. 282547-38-0

6-Methoxy-8-(piperazin-1-YL)quinoline

Cat. No.: B3050739
CAS No.: 282547-38-0
M. Wt: 243.3 g/mol
InChI Key: RXVVUZBNLGHJCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Quinoline Synthesis : The quinoline ring can be synthesized through a series of reactions, such as cyclization of an appropriate precursor (e.g., ethyl acetoacetate) with p-toluenesulfonic acid (Scheme 1 in reference ).
  • Piperazine Coupling : The piperazine moiety is introduced by coupling with Boc-protected piperazine using K₂CO₃ as a base (Scheme 1 in reference ).

Scientific Research Applications

Antileishmanial Activity

6-Methoxy-8-(piperazin-1-YL)quinoline derivatives have been studied for their potential antileishmanial activity. A specific compound in this class demonstrated significant effectiveness against Leishmania donovani infections in hamsters. Subsequent research focused on enhancing potency and reducing toxicity, particularly by modifying the terminal piperazine moiety. The 2-hydroxypropyl analogue showed notable increases in potency (Johnson & Werbel, 1983).

Antiproliferative Properties

Certain indeno[1,2-c]quinoline derivatives related to this compound have been synthesized and evaluated for antiproliferative effects. These derivatives were found to be cytotoxic agents with significant antiproliferative activities against various cancer cell lines. They have also shown potential as dual topoisomerase I and II inhibitory agents (Tseng et al., 2010).

Synthesis of Novel Piperazine Analogues

Research into novel piperazine analogues incorporating quinoline moieties has been conducted. These analogues were evaluated for various activities, including antioxidant, anti-inflammatory, and other biological activities. The study showed promising results in terms of the analogues' bioactivity (Al‐Ghorbani et al., 2015).

Synthesis for Serotonin Antagonists

A study on the synthesis of novel quinolone and quinoline-2-carboxylic acid derivatives, including those similar to this compound, found potent 5HT1B antagonists. This research provides insights into the potential psychiatric applications of these compounds (Horchler et al., 2007).

Properties

IUPAC Name

6-methoxy-8-piperazin-1-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-18-12-9-11-3-2-4-16-14(11)13(10-12)17-7-5-15-6-8-17/h2-4,9-10,15H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVVUZBNLGHJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)N3CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593553
Record name 6-Methoxy-8-(piperazin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282547-38-0
Record name 6-Methoxy-8-(piperazin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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